2-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-6-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-6-methoxyphenol, also known as L-745,870, is a potent and selective dopamine D4 receptor antagonist. It has been extensively studied for its potential therapeutic applications in various neuropsychiatric disorders.
Wissenschaftliche Forschungsanwendungen
2-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-6-methoxyphenol has been extensively studied for its potential therapeutic applications in various neuropsychiatric disorders, including schizophrenia, attention deficit hyperactivity disorder (ADHD), and drug addiction. It has been shown to improve cognitive function and reduce impulsivity in animal models of ADHD. In addition, this compound has been found to reduce drug-seeking behavior in animal models of drug addiction.
Wirkmechanismus
2-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-6-methoxyphenol acts as a selective antagonist of the dopamine D4 receptor, which is primarily expressed in the prefrontal cortex and limbic system. By blocking the dopamine D4 receptor, this compound modulates the activity of the mesocorticolimbic dopamine system, which is involved in reward processing, motivation, and cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to modulate the activity of the mesocorticolimbic dopamine system, which is involved in reward processing, motivation, and cognitive function. By blocking the dopamine D4 receptor, this compound reduces the release of dopamine in the prefrontal cortex and limbic system, leading to a reduction in impulsivity and drug-seeking behavior.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-6-methoxyphenol is its high selectivity for the dopamine D4 receptor, which allows for more precise modulation of the mesocorticolimbic dopamine system. However, one of the limitations of this compound is its poor solubility, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on 2-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-6-methoxyphenol. One potential avenue is the development of more potent and selective dopamine D4 receptor antagonists with improved solubility and pharmacokinetic properties. Another direction is the investigation of the potential therapeutic applications of this compound in other neuropsychiatric disorders, such as depression and anxiety. Finally, the use of this compound in combination with other drugs or therapies may enhance its therapeutic effects and reduce its limitations.
Synthesemethoden
The synthesis of 2-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-6-methoxyphenol involves the reaction of 2-hydroxy-6-methoxybenzaldehyde with 4-(2-ethoxyphenyl)piperazine in the presence of sodium triacetoxyborohydride. The resulting product is then treated with hydrochloric acid to obtain this compound in high yield and purity.
Eigenschaften
IUPAC Name |
2-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-6-methoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-3-25-18-9-5-4-8-17(18)22-13-11-21(12-14-22)15-16-7-6-10-19(24-2)20(16)23/h4-10,23H,3,11-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDUFXXPTEYCARI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)CC3=C(C(=CC=C3)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.